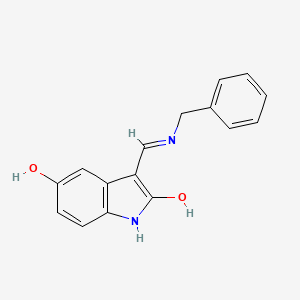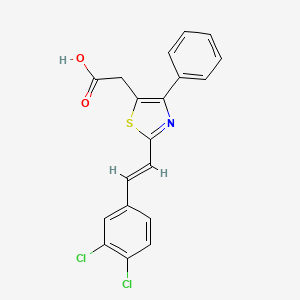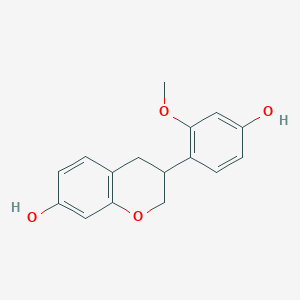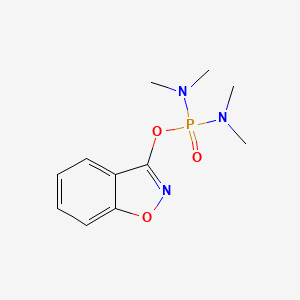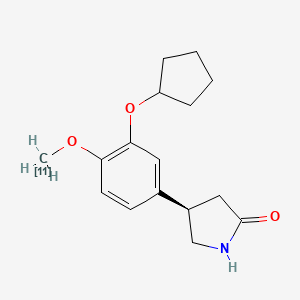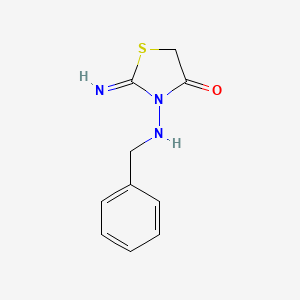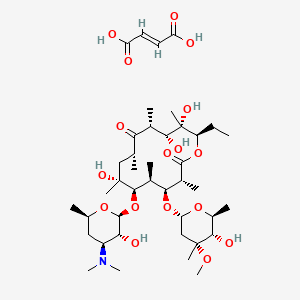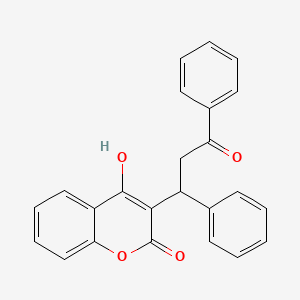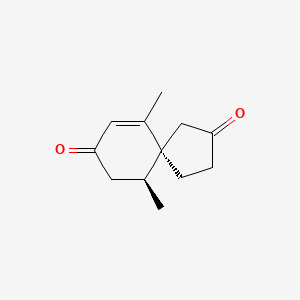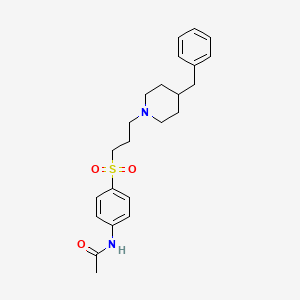
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)phenyl)- is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a phenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)phenyl)- typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like lutidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: This compound has a similar sulfonyl group but differs in the presence of an aminophenyl group.
Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-: This compound includes an isoxazolyl group instead of the piperidine ring.
Uniqueness
The uniqueness of Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)phenyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
115041-55-9 |
|---|---|
Molekularformel |
C23H30N2O3S |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
N-[4-[3-(4-benzylpiperidin-1-yl)propylsulfonyl]phenyl]acetamide |
InChI |
InChI=1S/C23H30N2O3S/c1-19(26)24-22-8-10-23(11-9-22)29(27,28)17-5-14-25-15-12-21(13-16-25)18-20-6-3-2-4-7-20/h2-4,6-11,21H,5,12-18H2,1H3,(H,24,26) |
InChI-Schlüssel |
YBJWYTHKCATNIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCCN2CCC(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



